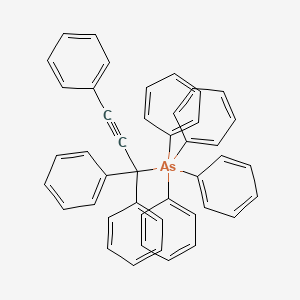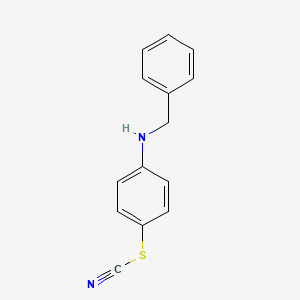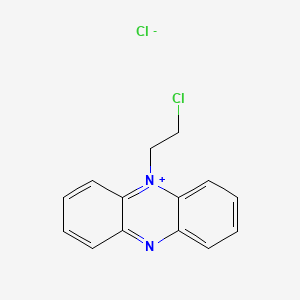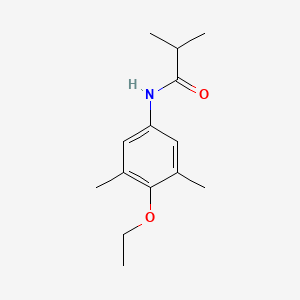![molecular formula C16H19N3O B14351564 4-[(E)-(4-butoxyphenyl)diazenyl]aniline CAS No. 254430-33-6](/img/structure/B14351564.png)
4-[(E)-(4-butoxyphenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The structure of this compound consists of a butoxy group attached to a phenyl ring, which is connected to an aniline group through an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-butoxyphenyl)diazenyl]aniline typically involves the diazotization of 4-butoxyaniline followed by azo coupling with aniline. The process can be summarized as follows:
Diazotization: 4-butoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is often carried out in continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The continuous flow synthesis involves the same diazotization and coupling steps but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-butoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-(4-butoxyphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- 4-[(E)-(4-ethoxyphenyl)diazenyl]aniline
Uniqueness
4-[(E)-(4-butoxyphenyl)diazenyl]aniline is unique due to its specific butoxy substituent, which imparts distinct physical and chemical properties compared to other similar azo compounds. The butoxy group influences the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in dye production and organic synthesis.
Propriétés
| 254430-33-6 | |
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-[(4-butoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-12-20-16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-11H,2-3,12,17H2,1H3 |
Clé InChI |
MBGVLUXPVVQTNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










